![molecular formula C20H16F3N3O3S B2657740 8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-10-1](/img/structure/B2657740.png)
8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one
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Overview
Description
8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C20H16F3N3O3S and its molecular weight is 435.42. The purity is usually 95%.
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Biological Activity
8,9-Dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one (CAS No. 439109-10-1) is a synthetic compound belonging to the imidazoquinazoline class. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H16F3N3O3S. Its structure features a quinazoline core with methoxy and trifluoromethyl substituents, which are known to influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds within the quinazoline family exhibit significant anticancer properties. For instance, research has demonstrated that related compounds can inhibit various cancer cell lines with submicromolar IC50 values. The mechanism often involves inducing cell cycle arrest and apoptosis in cancer cells:
- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce G2/M phase arrest in cancer cells by inhibiting critical proteins involved in cell cycle regulation such as cyclin B1 and CDK1 .
- Apoptosis Induction : The compound may promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptotic cell death in tumor cells .
Table 1: Anticancer Activity of Quinazoline Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 13k | HCC827 | 0.09 - 0.43 | PI3Kα inhibition, G2/M phase arrest |
8,9-Dimethoxy... | A549 | <10 | Induces apoptosis via caspase activation |
Indolylquinazolinone 3k | M. tuberculosis H37Rv | 10 | Growth inhibition |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity against various pathogens. Studies have reported promising results against Gram-positive bacteria and fungi:
- Antibacterial Activity : Related compounds have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations (MIC). For example, compounds similar to this compound can inhibit biofilm formation in S. aureus .
- Antifungal Activity : The compound has also demonstrated activity against Candida albicans, highlighting its potential as a broad-spectrum antimicrobial agent .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|---|
Compound 3k | MRSA | 0.98 | Bactericidal |
Indolylquinazolinone 3k | C. albicans | <10 | Fungicidal |
Case Studies
Several case studies have explored the biological activity of quinazoline derivatives:
- Study on Anticancer Properties : A study evaluated the antiproliferative effects of various quinazoline derivatives on multiple cancer cell lines, identifying significant growth inhibition and apoptosis induction in treated cells .
- Antimicrobial Evaluation : Another study focused on the synthesis and biological evaluation of new quinazoline derivatives against resistant bacterial strains, revealing that certain modifications enhanced their antibacterial potency .
Scientific Research Applications
The imidazoquinazolines, including this compound, have been investigated for their interactions with various biological targets such as kinases and ion channels. The presence of the trifluoromethyl and methoxy groups may enhance its reactivity and selectivity towards specific targets.
Potential Therapeutic Applications
-
Kinase Inhibition :
- The quinazolinone core is prevalent in known kinase inhibitors, which are crucial in regulating cellular processes. By inhibiting specific kinases, compounds like 8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one could be developed into drugs for treating cancer and inflammatory diseases .
-
Antimicrobial Properties :
- Initial studies suggest that the compound may possess antimicrobial properties due to its structural features. The combination of the imidazo ring and sulfur-containing linker has been explored in developing antimicrobial agents . Further research is necessary to elucidate these properties fully.
- Antitumor Activity :
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for modifications to enhance biological activity or create analogs for further study .
Properties
IUPAC Name |
8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c1-28-15-7-13-14(8-16(15)29-2)24-19(26-9-17(27)25-18(13)26)30-10-11-3-5-12(6-4-11)20(21,22)23/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUBATUKMJPRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC=C(C=C4)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.